Astilbin

Catalog No.
S519581
CAS No.
29838-67-3
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astilbin

CAS Number

29838-67-3

Product Name

Astilbin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N

SMILES

O=C1[C@H](O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H](C3=CC=C(O)C(O)=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Description

The exact mass of the compound Astilbin is 450.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Astilbin is a naturally occurring flavonoid, a type of polyphenol, found primarily in plants like Engelhardia spicata and Astilbe chinensis []. Research interest in astilbin stems from its various biological properties, particularly its antioxidant and anti-inflammatory effects. Let's delve deeper into two key areas of scientific research on astilbin:

Antioxidant Properties

As an antioxidant, astilbin helps combat free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have shown that astilbin exhibits potent free radical scavenging activity []. For instance, a study published in the journal "Food and Chemical Toxicology" found that astilbin effectively scavenged free radicals and protected against oxidative stress in liver cells.

Astilbin, chemically known as Taxifolin 3-O-rhamnoside, is a flavonoid glycoside characterized by its molecular formula C21H22O11. It is primarily derived from various plant sources, including St John's wort (Hypericum perforatum), the bark of Dimorphandra mollis, and the rhizome of Astilbe thunbergii among others . The compound exists in several isomeric forms, with the (2R-trans)-isomer being the most prominent .

Astilbin undergoes various chemical transformations. Notably, it can be converted into taxifolin through acidic hydrolysis, a reaction that is influenced by temperature and acidity levels . Additionally, studies have shown that astilbin exhibits stability under different pH conditions and solvent environments, which affects its degradation behavior .

Astilbin has been extensively studied for its biological activities, which include:

  • Antioxidant Properties: It demonstrates significant antioxidant activity, contributing to cellular protection against oxidative stress .
  • Antibacterial Effects: Astilbin exhibits in vitro antibacterial activity and has been noted for promoting burn wound healing .
  • Anti-inflammatory Effects: Research indicates that astilbin can modulate inflammatory responses and improve conditions such as hyperuricemia and kidney injury in experimental models .

Astilbin can be synthesized through various methods, including:

  • Extraction from Natural Sources: It can be isolated from plants known to contain this compound.
  • Chemical Synthesis: The compound can also be synthesized in the laboratory through glycosylation reactions involving taxifolin and rhamnose derivatives.

Astilbin has several applications across different fields:

  • Traditional Medicine: It is utilized in traditional Chinese medicine for its therapeutic properties.
  • Cosmetics and Skincare: Due to its antioxidant and anti-inflammatory effects, astilbin is being explored for use in cosmetic formulations aimed at skin protection and repair.
  • Agriculture: The compound exhibits insecticidal properties against certain pests, making it a candidate for use in sustainable agriculture .

Studies on astilbin's interactions have revealed its potential synergistic effects with other compounds. For instance, it has been shown to enhance the activity of certain antioxidants in biological systems. Additionally, research indicates that astilbin may interact with various signaling pathways involved in inflammation and oxidative stress responses .

Astilbin shares structural similarities with several other flavonoids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
TaxifolinFlavanonolParent compound of astilbin; lacks rhamnosyl moiety
3'-O-MethylastilbinMethylated FlavanonolExhibits immunosuppressive activity against dermatitis
QuercetinFlavonolKnown for strong antioxidant effects; more widely studied
RutinFlavonol GlycosideCommonly used for vascular health; contains a sugar moiety

Astilbin's uniqueness lies in its specific glycosidic structure and its combination of biological activities that are not as pronounced in some of these similar compounds. Its targeted applications in traditional medicine further distinguish it from others like taxifolin or quercetin.

Astilbin, a flavanonol rhamnoside compound, exhibits a remarkable distribution across diverse plant taxonomic groups, spanning thirteen distinct families within the angiosperm lineage [1] [2] [3]. This widespread occurrence suggests an evolutionary significance and adaptive value of astilbin biosynthesis in plant metabolism.

The compound demonstrates the highest documented concentrations in specific plant families, with Dimorphandra mollis (Fabaceae) flowers yielding 7.60% astilbin content [4], while Tithonia diversifolia (Asteraceae) flowers contain 7.56% [4]. Among the most economically significant sources, Engelhardia roxburghiana and Smilax glabra serve as primary commercial sources due to their high astilbin content [2] [5]. Smilax glabra rhizomes show considerable variation in astilbin concentration, ranging from 0.19% to 5.92% depending on the cross-sectional color characteristics, with red cross-sections containing significantly higher concentrations (2.10-5.92%) compared to white cross-sections (0.19-2.46%) [6].

The Fabaceae family represents the most diverse taxonomic group containing astilbin, with five documented species including Dimorphandra mollis, Hymenaea martiana, Hymenaea courbaril, Hymenaea stigonocarpa, and Senna obtusifolia [1] [4] [7]. This family's prevalence suggests a particular evolutionary advantage conferred by astilbin in leguminous plants. The Saxifragaceae family contributes two species, Astilbe thunbergii and Astilbe odontophylla, both traditionally utilized in Chinese medicine systems [1] [8].

Geographic distribution patterns reveal astilbin-containing plants across multiple biogeographic regions. Asian species predominate, particularly in traditional Chinese medicine applications, including Smilax glabra, Astilbe species, and Engelhardia roxburghiana [1] [2] [9] [10]. The Brazilian Cerrado biome represents another significant concentration, harboring Dimorphandra mollis, Psychotria prunifolia, and Erythroxylum gonocladum [4] [11] [7]. Additional occurrences span Madagascar (Harungana madagascariensis), Indo-Pacific regions (Heritiera littoralis), and South American ecosystems (Drimys brasiliensis, Hymenaea species) [1] [3].

The compound's presence extends to processed food products, notably in Kohki tea derived from Engelhardtia chrysolepis and various wine products, where astilbin contributes to taste characteristics and undergoes isomerization during storage processes [1] [2]. This food occurrence demonstrates the compound's stability and bioavailability in human consumption patterns.

Biosynthetic Route of Flavanonol Glycosides

The biosynthetic pathway leading to astilbin formation represents a specialized branch of the broader phenylpropanoid metabolism, involving sequential enzymatic modifications that culminate in the rhamnosylation of the taxifolin backbone [12] [13] [14] [15]. This complex metabolic route demonstrates sophisticated enzymatic control and regulatory mechanisms that determine the final glycoside structure.

The pathway initiates through the general phenylpropanoid route, beginning with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to produce cinnamic acid [16]. Subsequent reactions involve 4-coumarate coenzyme A ligase (4CL) and chalcone synthase (CHS), which condenses 4-coumaroyl-coenzyme A with three malonyl-coenzyme A units to form naringenin chalcone [16]. Chalcone isomerase (CHI) then cyclizes this intermediate to produce the flavanone naringenin.

The critical branching point occurs through flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase that introduces a hydroxyl group at the C-3 position, generating dihydroquercetin (taxifolin) [16] [17]. This enzyme represents a key regulatory node, as its activity determines flux toward dihydroflavonol formation versus alternative flavonoid pathways. Recent phylogenetic analyses suggest F3H represents the ancestral 2-oxoglutarate-dependent dioxygenase for flavonoid biosynthesis, with other enzymes in this class evolving through gene duplication and divergence events [18].

The final step in astilbin biosynthesis involves UDP-rhamnosyltransferase enzymes, specifically UGT78 family members, which catalyze the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl position of taxifolin [12] [13] [19]. These glycosyltransferases demonstrate substrate specificity for taxifolin over other dihydroflavonols, ensuring selective astilbin production. The UDP-rhamnosyltransferase reaction occurs primarily in the endoplasmic reticulum, where the enzyme complex associates with membrane-bound systems [15].

Enzymatic characterization studies have revealed that astilbin formation can be achieved through microbial biotransformation systems, with genetically engineered Escherichia coli expressing arabidopsis thaliana UGT78D3 (ArGT3) achieving 49.5% conversion efficiency from taxifolin substrates [12] [13]. This biotechnological approach demonstrates the enzymatic specificity and the potential for heterologous production systems.

The pathway also involves regulatory mechanisms controlling gene expression and enzyme activity. MYB transcription factors, particularly R2R3-type MYB proteins, serve as key regulators of flavonoid biosynthetic gene expression [16] [20]. These transcription factors respond to environmental stimuli, including light, temperature, and stress conditions, thereby modulating astilbin production in response to plant physiological needs.

Isomerization reactions represent an additional complexity in astilbin metabolism, with the compound capable of interconverting between different stereoisomeric forms including neoastilbin, isoastilbin, and neoisoastilbin through chalcone intermediates [2] [21] [22]. These interconversions occur both enzymatically and non-enzymatically, influenced by factors such as temperature, pH, and metal ion concentrations.

Ecological Roles in Plant Defense Mechanisms

Astilbin functions as a multifaceted defensive compound within plant systems, contributing to protection against both biotic and abiotic stress factors through diverse molecular mechanisms [23] [24] [25] [26] [20] [27]. These defensive roles represent evolutionary adaptations that enhance plant survival and reproductive success in challenging environmental conditions.

The primary antioxidant function of astilbin involves reactive oxygen species (ROS) scavenging, particularly effective against hypochlorous acid, myeloperoxidase, and horseradish peroxidase activities [27]. Studies demonstrate that astilbin exhibits concentration-dependent inhibition of these oxidative enzymes, with IC50 values approximately 20 μM for total antioxidant capacity, superior to uric acid controls [27]. This antioxidant activity protects cellular components from oxidative damage during stress responses, pathogen attacks, and normal metabolic processes.

Antimicrobial properties constitute another crucial defensive function, with astilbin demonstrating broad-spectrum activity against bacterial and fungal pathogens [24]. The compound disrupts microbial cell envelope transport proteins and alters membrane fluidity, leading to compromised pathogen viability [24]. Additionally, astilbin can intercalate with nucleic acid bases through its B-ring structure, inhibiting DNA and RNA synthesis in pathogenic microorganisms and affecting DNA gyrase activity [24]. These multiple antimicrobial mechanisms provide robust protection against diverse pathogen challenges.

Insect deterrent activities represent a significant ecological advantage, particularly against agricultural pest species. Research on Anticarsia gemmatalis and Spodoptera frugiperda demonstrates astilbin's effectiveness as a natural insecticide [1]. Studies using maize weevil (Sitophilus zeamais) show that astilbin-containing extracts achieve significant mortality rates with LT50 values ranging from 106.43 to 161.80 hours, depending on concentration and application method [4] [7]. The compound also exhibits repellency effects, with Class III repellency classification observed in standardized bioassays [7].

Plant pathogen resistance mechanisms involve multiple astilbin-mediated processes. The compound inhibits pathogen-derived enzymes, particularly those involved in cell wall degradation such as cellulases, xylanases, and pectinases [24]. Metal ion chelation by astilbin reduces the availability of essential cofactors required for pathogen enzyme activity [24]. Furthermore, astilbin incorporation into plant cell walls during hypersensitivity reactions creates physical barriers against pathogen penetration and contributes to programmed cell death responses at infection sites [24].

Stress tolerance enhancement occurs through astilbin's role in cellular protection mechanisms. The compound stabilizes membrane structures under temperature stress, maintains protein function during oxidative challenges, and supports metabolic homeostasis during nutrient limitations [20]. Flavonoid accumulation, including astilbin, increases under various abiotic stresses including UV radiation, drought, salinity, and temperature extremes, suggesting adaptive responses to environmental pressures [20].

Signaling molecule functions involve astilbin participation in plant defense gene activation cascades. The compound can induce expression of pathogenesis-related proteins, activate defense-related transcription factors, and modulate phytohormone signaling pathways [26] [20]. Studies demonstrate that astilbin treatment activates the CYP1B1/ROS/PPARγ pathway, leading to downstream effects on inflammatory responses and cellular protection mechanisms [28].

Research evidence supports astilbin's role in allelopathic interactions, where the compound may inhibit germination and growth of competing plant species [24] [20]. While documentation of this function remains limited compared to other defensive roles, preliminary observations suggest astilbin contributes to competitive advantages in natural plant communities through chemical interference with neighboring species.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

179 - 180 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

29838-67-3

Wikipedia

Astilbin

Dates

Last modified: 08-15-2023
1: Diao H, Kang Z, Han F, Jiang W. Astilbin protects diabetic rat heart against ischemia-reperfusion injury via blockade of HMGB1-dependent NF-κB signaling pathway. Food Chem Toxicol. 2014 Jan;63:104-10. doi: 10.1016/j.fct.2013.10.045. Epub 2013 Nov 6. PubMed PMID: 24211745.
2: Di TT, Ruan ZT, Zhao JX, Wang Y, Liu X, Wang Y, Li P. Astilbin inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway. Int Immunopharmacol. 2016 Mar;32:32-8. doi: 10.1016/j.intimp.2015.12.035. Epub 2016 Jan 16. PubMed PMID: 26784569.
3: Kong G, Huang X, Wang L, Li Y, Sun T, Han S, Zhu W, Ma M, Xu H, Li J, Zhang X, Liu X, Wang X. Astilbin alleviates LPS-induced ARDS by suppressing MAPK signaling pathway and protecting pulmonary endothelial glycocalyx. Int Immunopharmacol. 2016 Jul;36:51-8. doi: 10.1016/j.intimp.2016.03.039. Epub 2016 Apr 22. PubMed PMID: 27111514.
4: Ding Y, Liang Y, Deng B, Qiao A, Wu K, Xiao W, Gong W. Induction of TGF-β and IL-10 production in dendritic cells using astilbin to inhibit dextran sulfate sodium-induced colitis. Biochem Biophys Res Commun. 2014 Apr 4;446(2):529-34. doi: 10.1016/j.bbrc.2014.02.136. Epub 2014 Mar 12. PubMed PMID: 24613838.
5: Tang J, Guo J, Fan J, Qian C, Tao F, Zhou X, Wu X, Sun Y, Li J, Shen Y, Xu Q. Metabolite profiling of astilbin in rat sera using UPLC/MS(E) and impact of its metabolites on immunosuppressive activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:56-62. doi: 10.1016/j.jchromb.2013.04.018. Epub 2013 Apr 19. PubMed PMID: 23665891.
6: Zhang QF, Fu YJ, Huang ZW, Shangguang XC, Guo YX. Aqueous stability of astilbin: effects of pH, temperature, and solvent. J Agric Food Chem. 2013 Dec 11;61(49):12085-91. doi: 10.1021/jf404420s. Epub 2013 Nov 25. PubMed PMID: 24255970.
7: Lu CL, Zhu YF, Hu MM, Wang DM, Xu XJ, Lu CJ, Zhu W. Optimization of astilbin extraction from the rhizome of Smilax glabra, and evaluation of its anti-inflammatory effect and probable underlying mechanism in lipopolysaccharide-induced RAW264.7 macrophages. Molecules. 2015 Jan 6;20(1):625-44. doi: 10.3390/molecules20010625. PubMed PMID: 25569518.
8: Zhao M, Xu J, Qian D, Guo J, Jiang S, Shang EX, Duan JA. Identification of astilbin metabolites produced by human intestinal bacteria using UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Jul;28(7):1024-9. doi: 10.1002/bmc.3111. Epub 2014 Jan 7. PubMed PMID: 24399635.
9: Guo L, Liu W, Lu T, Guo W, Gao J, Luo Q, Wu X, Sun Y, Wu X, Shen Y, Xu Q. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid Astilbin. PLoS One. 2015 Apr 13;10(4):e0124002. doi: 10.1371/journal.pone.0124002. eCollection 2015. PubMed PMID: 25867237; PubMed Central PMCID: PMC4395080.
10: Wang M, Zhao J, Zhang N, Chen J. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice. Biomed Pharmacother. 2016 Oct;83:975-988. doi: 10.1016/j.biopha.2016.07.025. Epub 2016 Aug 11. PubMed PMID: 27522260.
11: Zhang QF, Nie HC, Shangguang XC, Yin ZP, Zheng GD, Chen JG. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins. J Agric Food Chem. 2013 Jan 9;61(1):151-6. doi: 10.1021/jf304398v. Epub 2012 Dec 17. PubMed PMID: 23228168.
12: He Y, Liu H, Xie Z, Liao Q, Lai X, Du Z. PVP and surfactant combined carrier as an effective absorption enhancer of poorly soluble astilbin in vitro and in vivo. Drug Dev Ind Pharm. 2014 Feb;40(2):237-43. doi: 10.3109/03639045.2012.756008. Epub 2013 Jan 28. PubMed PMID: 23350723.
13: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.
14: Chen L, Lan Z, Zhou Y, Li F, Zhang X, Zhang C, Yang Z, Li P. Astilbin attenuates hyperuricemia and ameliorates nephropathy in fructose-induced hyperuricemic rats. Planta Med. 2011 Nov;77(16):1769-73. doi: 10.1055/s-0030-1271135. Epub 2011 May 25. PubMed PMID: 21614752.
15: Zhao RZ, Zhao Y, Zhang LQ, Lu CJ. Determination of isofraxidin and astilbin by HPLC in rat plasma and its application after orally administration the extract of Sarcandra glabra. Pak J Pharm Sci. 2013 Jan;26(1):1-6. PubMed PMID: 23261720.
16: Wang Y, Zhao R, Lu C. [Comparative pharmacokinetics study of astilbin after oral administration of Yinxieling prescription or Smilacis Glabrae Rhizoma to rats]. Zhongguo Zhong Yao Za Zhi. 2012 Jun;37(12):1859-61. Chinese. PubMed PMID: 22997840.
17: Li P, Gao S, Jie W, Ao Q, Huang Y. Astilbin inhibits proliferation of rat aortic smooth muscle cells induced by angiotensin II and down-regulates expression of protooncogene. J Huazhong Univ Sci Technolog Med Sci. 2012 Apr;32(2):181-5. doi: 10.1007/s11596-012-0032-8. Epub 2012 Apr 20. PubMed PMID: 22528217.
18: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.
19: Meng QF, Zhang Z, Wang YJ, Chen W, Li FF, Yue LT, Zhang CJ, Li H, Zhang M, Wang CC, Zhang P, Chen H, Duan RS, Sun SM, Li YB. Astilbin ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells. J Neuroimmunol. 2016 Sep 15;298:138-45. doi: 10.1016/j.jneuroim.2016.07.016. Epub 2016 Jul 20. PubMed PMID: 27609287.
20: Lv QQ, Wu WJ, Guo XL, Liu RL, Yang YP, Zhou DS, Zhang JX, Liu JY. Antidepressant activity of astilbin: involvement of monoaminergic neurotransmitters and BDNF signal pathway. Biol Pharm Bull. 2014;37(6):987-95. Epub 2014 Mar 28. PubMed PMID: 24681540.

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